2-Mercaptobenzothiazole

Description

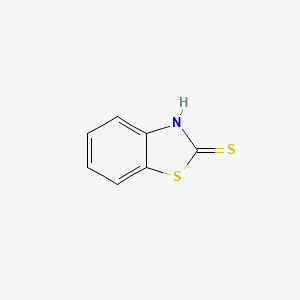

Structure

3D Structure

Properties

IUPAC Name |

3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIWHUQXZSMYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2, Array | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-mercaptobenzothiazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-mercaptobenzothiazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155-04-4 (zinc salt), 2492-26-4 (hydrochloride salt), 26622-66-2 (mercury (+2) salt), 29904-98-1 (cobalt(+2) salt), 32510-27-3 (unspecified copper salt), 4162-43-0 (copper(+2) salt), 7778-70-3 (potassium salt) | |

| Record name | Mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020807 | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-mercaptobenzothiazole is a pale yellow to tan crystalline powder with a disagreeable odor. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid, Yellowish to tan crystalline powder; [HSDB], Solid, CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

392 °F (NTP, 1992), 392 °F, 243 °C | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9), In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5), Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions, Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline., For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page., 0.12 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.42 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42 g/cu cm at 20 °C, 1.42 g/cm³ | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000464 [mmHg], 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C | |

| Record name | Mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, yellow monoclinic needles or leaflets, Yellowish powder, Pale yellow monoclinic needles from alcohol or methanol, Cream to light yellow solid | |

CAS No. |

149-30-4 | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-mercaptobenzothiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RLR54Z22K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

351 to 358 °F (NTP, 1992), 180.2-181.7 °C, MP: 170-173 °C /Technical mercaptobenzothiazole/, 177 - 179 °C, 180-182 °C | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Synthesis and Discovery of 2-Mercaptobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 2-Mercaptobenzothiazole (MBT), a versatile heterocyclic compound with significant industrial and pharmaceutical applications. This document details the historical context of its discovery, various synthetic methodologies with experimental protocols, and explores its mechanism of action in relevant biological pathways, particularly for drug development.

Discovery and Historical Perspective

2-Mercaptobenzothiazole was first synthesized in 1887 by the German chemist August Wilhelm von Hofmann. His pioneering work involved the reaction of 2-aminothiophenol or its disulfide with carbon disulfide.[1] This initial method, while foundational, yielded a modest 45% of MBT after a prolonged reaction time of 12 to 14 hours.[1] Subsequent research by L. B. Sebrell and C. E. Boor improved upon Hofmann's method, achieving higher yields of up to 60%.[1] The discovery that MBT could act as a vulcanization accelerator for rubber by scientists at Pirelli and Goodyear Tire & Rubber spurred further research into more efficient and scalable synthesis routes.[2] Lorin B. Sebrell was later awarded the Charles Goodyear Medal in 1942 for his significant contributions to the field.[2]

Synthetic Methodologies

Several methods for the synthesis of 2-Mercaptobenzothiazole have been developed since its discovery, ranging from the original high-pressure industrial processes to more recent, greener alternatives.

Industrial Synthesis: The Aniline, Carbon Disulfide, and Sulfur Route

The predominant industrial method for producing MBT involves the high-temperature and high-pressure reaction of aniline, carbon disulfide, and sulfur.[3][4] This process, often referred to as the Kelly process, is highly efficient for large-scale production.[5]

Reaction: C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S[2]

Experimental Protocol: Industrial Synthesis

Materials:

-

Aniline (C₆H₅NH₂)

-

Carbon Disulfide (CS₂)

-

Sulfur (S)

-

Autoclave reactor

-

Sodium hydroxide solution (for H₂S absorption)

-

Toluene (for extraction)

Procedure:

-

Charge a stainless steel autoclave reactor with aniline, carbon disulfide, and sulfur.[1] The typical molar ratio of aniline:carbon disulfide:sulfur is approximately 1:1.5:2.

-

Seal the reactor and heat the mixture to a temperature range of 220-280°C.[5] The autogenous pressure will rise due to the formation of hydrogen sulfide (H₂S).

-

Maintain the reaction at this temperature and pressure for a residence time of at least one hour.[5] Reaction times can extend up to 5 hours.[1][2]

-

After the reaction is complete, the crude MBT is purified. This is often achieved by dissolving the product in a basic solution to remove organic impurities, followed by re-precipitation with the addition of an acid.[3][4]

-

Alternatively, the crude product can be purified by crystallization from a solvent such as toluene or by solvent extraction.[1][6]

Hofmann's Method: 2-Aminothiophenol and Carbon Disulfide

The original synthesis developed by Hofmann remains a classic method for obtaining MBT, particularly in a laboratory setting.

Reaction: C₆H₄(NH₂)SH + CS₂ → C₆H₄(NH)SC=S + H₂S[2]

Experimental Protocol: Hofmann's Method

Materials:

-

2-Aminothiophenol (C₆H₄(NH₂)SH)

-

Carbon Disulfide (CS₂)

-

Reaction vessel with a reflux condenser

Procedure:

-

In a suitable reaction vessel, mix 2-aminothiophenol with an excess of carbon disulfide.

-

Heat the mixture under reflux for 12-14 hours.[1]

-

Upon completion of the reaction, the excess carbon disulfide is removed by distillation.

-

The resulting crude 2-Mercaptobenzothiazole can be purified by recrystallization from a suitable solvent like ethanol.

Green Synthesis Approach

In an effort to develop more environmentally friendly methods, a high-yield green synthesis process has been developed. This method utilizes a one-step reaction with high-low-temperature extraction.[1]

Experimental Protocol: Green Synthesis

Materials:

-

Aniline (C₆H₇N)

-

Carbon Disulfide (CS₂)

-

Sulfur (S)

-

Toluene (C₇H₈)

-

Autoclave reactor

Procedure:

-

A mixture of aniline, carbon disulfide, sulfur, and toluene is prepared. A sensitivity analysis suggests an optimal feed mass ratio of S:CS₂:C₆H₇N:C₇H₈ is 6:17:20:90.[1]

-

The reaction is carried out in an autoclave at a temperature of 240°C and a pressure of 10 MPa.[1]

-

These conditions have been shown to improve the MBT synthesis yield from 58% to 82.5%.[1]

-

The product is then subjected to optimal condensation and extraction conditions at -30°C and 1 atm, followed by a separation step at 40°C.[1]

DBU-Promoted Tandem Reaction

A modern, efficient, and metal-free approach for the synthesis of MBT derivatives involves a tandem reaction of o-haloanilines and carbon disulfide promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7] This method avoids harsh reaction conditions and often provides good to excellent yields.[7]

Experimental Protocol: DBU-Promoted Tandem Reaction

Materials:

-

o-Haloaniline derivative

-

Carbon Disulfide (CS₂)

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

Procedure:

-

To a solution of the o-haloaniline derivative in toluene, add carbon disulfide and DBU.

-

Heat the reaction mixture at 80°C.[7]

-

The reaction proceeds via a nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SₙAr cyclization.[7]

-

After completion of the reaction, the product can be isolated and purified using standard techniques such as column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data from the various synthetic methods described.

Table 1: Comparison of 2-Mercaptobenzothiazole Synthesis Methods

| Synthesis Method | Key Reactants | Temperature (°C) | Pressure | Reaction Time (hours) | Yield (%) | Purity (%) |

| Industrial Synthesis | Aniline, CS₂, Sulfur | 220 - 280 | High | 1 - 5 | Up to 98.5 (crude) | Up to 99.1 |

| Hofmann's Method | 2-Aminothiophenol, CS₂ | Reflux | Atmospheric | 12 - 14 | 45 - 60 | - |

| Green Synthesis | Aniline, CS₂, Sulfur, Toluene | 240 | 10 MPa | - | 82.5 | - |

| DBU-Promoted Reaction | o-Haloaniline, CS₂, DBU | 80 | Atmospheric | - | Good to Excellent | - |

Table 2: Optimized Conditions for Industrial Synthesis

| Parameter | Value | Reference |

| Reaction Temperature | 240 - 255 °C | [1] |

| Reaction Pressure | 9 - 10 MPa | [1] |

| Reaction Time | ~5 hours | [1] |

| Extraction Temperature | 65 °C | [1] |

| Final Purity | 99.1% | [1] |

| Final Yield | 87.5% | [1] |

Visualization of Processes and Pathways

Experimental Workflow: Industrial Synthesis of 2-Mercaptobenzothiazole

Caption: Industrial synthesis workflow for 2-Mercaptobenzothiazole.

Logical Relationship: Evolution of MBT Synthesis Methods

Caption: Evolution of 2-Mercaptobenzothiazole synthesis methods.

Role in Drug Development and Signaling Pathways

Beyond its industrial applications, 2-Mercaptobenzothiazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6][7] These compounds have been identified as potent inhibitors of several key enzymes implicated in various diseases.[6][7]

Inhibition of c-Jun N-terminal Kinases (JNKs)

Derivatives of 2-Mercaptobenzothiazole have been identified as potent and selective allosteric inhibitors of c-Jun N-terminal kinases (JNKs).[1] JNKs are a family of serine/threonine protein kinases that are activated by stress stimuli and play a crucial role in apoptosis, inflammation, and cancer.[1] Upregulation of JNK activity is associated with diseases such as type-2 diabetes, obesity, and neurodegenerative disorders.[1]

The inhibitory mechanism of these MBT derivatives is noteworthy as they do not compete with ATP. Instead, they are thought to bind to the JIP (JNK-interacting protein) binding site on JNK, thereby preventing the phosphorylation of its substrates, such as c-Jun.[1]

Signaling Pathway: JNK Inhibition by 2-Mercaptobenzothiazole Derivatives

Caption: JNK signaling pathway and its inhibition by MBT derivatives.

Inhibition of Monoamine Oxidases (MAOs)

Certain benzothiazole-hydrazone derivatives have been designed and synthesized as selective inhibitors of monoamine oxidase B (MAO-B).[2] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[2] Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels and may have neuroprotective effects.[2] Docking studies have shown that these inhibitors bind within the substrate cavity of the MAO-B enzyme.[2]

This guide has provided a detailed overview of the synthesis, discovery, and therapeutic potential of 2-Mercaptobenzothiazole. The versatility of this compound, from its foundational role in the rubber industry to its emergence as a promising scaffold in drug discovery, underscores its continued importance in both industrial and scientific research.

References

- 1. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-mercaptobenzothiazole (2-MBT) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of 2-MBT derivatives, focusing on their anticancer, antimicrobial, antifungal, and anti-inflammatory effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and methodologies.

Anticancer Activity

Derivatives of 2-mercaptobenzothiazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-mercaptobenzothiazole derivatives against various cancer cell lines.

| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3-bromopropyl)-6-methoxy-1,3-benzothiazol-2-amine | PC-3 (Prostate) | 0.6 | [1] |

| 2-(3-bromopropyl)-6-methoxy-1,3-benzothiazol-2-amine | THP-1 (Leukemia) | 3 | [1] |

| 2-(3-bromopropyl)-6-methoxy-1,3-benzothiazol-2-amine | Caco-2 (Colon) | 9.9 | [1] |

| Fluorine-substituted benzothiazole 15 | THP-1 (Leukemia) | 0.9 | [1] |

| Compound 6 | MCF-7 (Breast) | 11.7 | [2] |

| Compound 6 | HepG2 (Liver) | 0.21 | [2] |

| Compound 6 | A549 (Lung) | 1.7 | [2] |

| 2-substituted benzothiazole derivative A | HepG2 (Liver) | 38.54 (48h) | [3] |

| 2-substituted benzothiazole derivative B | HepG2 (Liver) | 29.63 (48h) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6][7][8][9][10]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-Mercaptobenzothiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the 2-MBT derivatives in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of benzothiazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and apoptosis.[12][13][14]

Anticancer Signaling Pathways of 2-MBT Derivatives.

Antimicrobial Activity

2-Mercaptobenzothiazole derivatives have shown significant activity against a variety of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-MBT derivatives against various bacterial strains.

| Compound ID/Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-CF₃ substituted 2-MBT | Staphylococcus aureus | 3.12 | [5][15][16][17] |

| 6-NO₂ substituted 2-MBT | Staphylococcus aureus | 12.5 | [5][15][16][17] |

| 6-NO₂ substituted 2-MBT | Escherichia coli | 25 | [5][15][16][17] |

| Compound 2e | Staphylococcus aureus | 3.12 | [5][16][17] |

| Compound 2l | Escherichia coli | 25 | [5][16][17] |

| Acetamide derivative 2b | Bacillus subtilis | < 25 | [18] |

| Acetamide derivative 2i | Escherichia coli | 25 | [18] |

| Acetamide derivative 2i | Salmonella typhi | 25 | [18] |

| Acetamide derivative 2i | Staphylococcus aureus | 25 | [18] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][19][20][21][22]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

2-Mercaptobenzothiazole derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the 2-MBT derivatives in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow: Broth Microdilution

References

- 1. ijmrhs.com [ijmrhs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. scispace.com [scispace.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. protocols.io [protocols.io]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

2-Mercaptobenzothiazole: An In-Depth Technical Guide to its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzothiazole (2-MBT), a high-production-volume chemical primarily used as a vulcanization accelerator in the rubber industry, exhibits a wide range of biological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 2-MBT's effects on biological systems. It delves into its multifaceted interactions with cellular components, including enzyme inhibition, receptor-mediated signaling, induction of oxidative stress, genotoxicity, and the triggering of apoptotic pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development and toxicology.

Core Mechanisms of Action

2-Mercaptobenzothiazole's biological effects are diverse, stemming from its ability to interact with multiple cellular targets. The primary mechanisms of action are categorized as follows:

-

Enzyme Inhibition: 2-MBT is a potent inhibitor of a variety of enzymes, playing a crucial role in its toxicological and pharmacological profile.

-

Receptor-Mediated Signaling: It directly interacts with and modulates the activity of specific cellular receptors, leading to downstream changes in gene expression and cellular function.

-

Genotoxicity and Carcinogenicity: 2-MBT has been shown to possess genotoxic potential, contributing to its classification as a probable human carcinogen.

-

Protein Haptenation and Allergic Response: The molecule's thiol group is central to its ability to form covalent adducts with proteins, leading to skin sensitization.

-

Induction of Apoptosis: 2-MBT and its derivatives can trigger programmed cell death through the intrinsic mitochondrial pathway.

-

Antimicrobial and Antifungal Activity: It exhibits inhibitory effects against various microorganisms.

-

Inhibition of Cellular Respiration: 2-MBT can interfere with the mitochondrial electron transport chain in bacteria.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological effects of 2-Mercaptobenzothiazole.

| Target Enzyme/Process | Test System | Endpoint | Value | Reference(s) |

| Banana Polyphenoloxidase | In vitro | Inhibition | Significant delay at 10⁻⁷ M, prolonged inhibition at ≥2 x 10⁻⁵ M | [1][2] |

| Thyroid Peroxidase (TPO) | In vitro | IC₅₀ | 11.5 µM | [2] |

| c-Jun N-terminal Kinase (JNK) (derivative) | Lantha screen kinase assay | IC₅₀ | 1.8 µmol | [3] |

| c-Jun N-terminal Kinase (JNK) (derivative) | pepJIPI DELFIA displacement assay | IC₅₀ | 0.16 µmol | [3] |

| Bacterial Growth | Active sludge systems | Toxicity | ~100 mg/L | |

| Anti-Candida Activity | 15 Candida strains | 50% growth inhibition | 1 - 78 mg/L | [3] |

| Antifungal Activity (Aspergillus niger) | In vitro | 100% growth inhibition | 33 mg/L | [3] |

| Biological Effect | Test System | Concentration/Dose | Observation | Reference(s) |

| Aryl Hydrocarbon Receptor (AhR) Activation | T24 human bladder cancer cells | 1, 5, 25 µM | Upregulation of AhR, CYP1A1, CYP1B1, and MMP1 | [2] |

| Thyroid Disruption | Xenopus laevis larvae (7-day) | 18-357 µg/L | Follicular cell hypertrophy, delayed metamorphosis | [1] |

| Thyroid Disruption | Xenopus laevis larvae (21-day) | 23-435 µg/L | Delayed metamorphosis | [1] |

| Chromosomal Aberrations & Sister Chromatid Exchanges | Chinese Hamster Ovary (CHO) cells | Not specified | Increased incidence | [2] |

Key Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

2-MBT is an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and toxicity.[2] Upon binding to 2-MBT, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the upregulation of Phase I metabolizing enzymes, such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[2] This activation is implicated in the pro-carcinogenic effects of 2-MBT, particularly in bladder cancer, where it promotes cell invasion.[2]

Intrinsic (Mitochondrial) Apoptosis Pathway

Derivatives of 2-MBT have been demonstrated to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial outer membrane permeability. This process is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An imbalance in the ratio of these proteins, favoring the pro-apoptotic members, leads to the formation of pores in the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Protein Haptenation Pathway

The allergenic properties of 2-MBT are attributed to its ability to act as a hapten, covalently binding to skin proteins and eliciting an immune response. The thiol group of 2-MBT is critical for this process. It is hypothesized that 2-MBT is first oxidized to its disulfide, 2,2'-dithiobis(benzothiazole) (MBTS). MBTS can then react with sulfhydryl groups of cysteine residues in proteins, forming mixed disulfides. This covalent modification of self-proteins creates a neoantigen, which is recognized by the immune system, leading to allergic contact dermatitis.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature regarding 2-MBT's biological activity.

Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

-

Principle: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537, TA1538) are exposed to the test compound. Mutagenicity is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[4]

-

General Protocol:

-

Prepare different concentrations of 2-MBT in a suitable solvent (e.g., DMSO).

-

In separate tubes, mix the 2-MBT solution, the bacterial tester strain, and either the S9 mix or a buffer control.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate and compare it to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

-

Genotoxicity Assessment: In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.

-

Principle: Cells are treated with the test compound, and after an appropriate incubation period, the formation of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is assessed in interphase cells.

-

General Protocol (using Chinese Hamster Ovary (CHO) cells):

-

Culture CHO cells to an appropriate confluency.

-

Expose the cells to various concentrations of 2-MBT for a defined period (e.g., 3-6 hours) with and without S9 metabolic activation.

-

Remove the treatment medium and culture the cells for a recovery period (approximately 1.5-2 normal cell cycle lengths).

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Score the frequency of micronuclei in binucleated cells under a microscope. A significant increase in the frequency of micronucleated cells compared to the control indicates a positive result.

-

Aryl Hydrocarbon Receptor (AhR) Activation: CALUX Assay

The Chemically Activated LUciferase gene eXpression (CALUX) bioassay is a reporter gene assay to screen for compounds that activate the AhR.

-

Principle: A cell line (e.g., H1L1.1c2 mouse hepatoma cells) is genetically engineered to contain a luciferase reporter gene under the control of dioxin-responsive elements (DREs). Activation of the AhR by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.[2]

-

General Protocol:

-

Seed the CALUX cells in a 96-well plate and allow them to attach.

-

Expose the cells to a range of 2-MBT concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

A dose-dependent increase in luciferase activity indicates AhR activation.

-

Protein Haptenation Analysis: Mass Spectrometry

Mass spectrometry is a powerful tool to identify and characterize covalent adducts formed between a chemical and a protein.

-

Principle: A model protein (e.g., human serum albumin) or a peptide containing a reactive residue (e.g., cysteine) is incubated with the test compound. The resulting mixture is then analyzed by mass spectrometry to detect mass shifts corresponding to the covalent addition of the chemical or its metabolite to the protein/peptide.

-

General Workflow:

-

Incubate the target protein or peptide with 2-MBT or its oxidized form, MBTS.

-

For proteins, perform enzymatic digestion (e.g., with trypsin) to generate smaller peptides.

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data for specific mass shifts on peptides containing cysteine residues that correspond to the addition of a 2-MBT moiety.

-

Fragment ion analysis can confirm the site of modification.

-

Conclusion

2-Mercaptobenzothiazole exhibits a complex toxicological and pharmacological profile, driven by its interactions with multiple cellular targets. Its ability to inhibit key enzymes, modulate receptor signaling pathways like the Aryl Hydrocarbon Receptor, induce genotoxicity, and trigger apoptosis underscores the need for a thorough understanding of its mechanisms of action. The haptenation potential of 2-MBT, mediated by its thiol group, is a critical factor in its allergenicity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the biological effects of 2-MBT and related compounds. A deeper understanding of these mechanisms is essential for accurate risk assessment and the development of safer alternatives or potential therapeutic applications.

References

A Technical Guide to the Spectroscopic Properties of Novel 2-Mercaptobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of novel 2-Mercaptobenzothiazole (2-MBT) derivatives, focusing on recently developed acrylic and methacrylic analogs. 2-Mercaptobenzothiazole and its derivatives are a significant class of heterocyclic compounds, recognized for their broad industrial applications and potential pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities.[1] A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for the development of new materials and therapeutic agents.[2][3] This document details the experimental protocols for synthesis and characterization and presents key spectroscopic data in a structured format for comparative analysis.

General Synthesis and Characterization Workflow

The synthesis of novel 2-MBT derivatives, particularly acrylate and methacrylate functionalized compounds, typically involves a nucleophilic substitution reaction. The general workflow, from synthesis to structural confirmation, is a systematic process ensuring the purity and identity of the final compounds.

Synthesis of 2-MBT Acrylate and Methacrylate Derivatives

A common and effective method for synthesizing these derivatives involves the reaction of a substituted 2-mercaptobenzothiazole with a suitable halo-ester, such as 2-chloroethyl acrylate or methacrylate.[4] The reaction is typically carried out in a polar aprotic solvent with a weak base to facilitate the reaction.

Caption: General workflow for the synthesis of 2-MBT (meth)acrylate derivatives.

Spectroscopic Analysis Workflow

Following synthesis and purification, a suite of spectroscopic techniques is employed to confirm the chemical structure and purity of the novel derivatives.[2][5] This multi-faceted approach ensures unambiguous characterization of the target molecules.

Caption: Standard workflow for the spectroscopic characterization of synthesized compounds.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following protocols are based on established methods for the analysis of novel 2-MBT derivatives.[1][2][4]

General Synthesis Protocol

Substituted 2-mercaptobenzothiazole (e.g., 28 mmol) and sodium bicarbonate (28.5 mmol) are dissolved in dimethylformamide (DMF, 10 mL) at 60 °C.[1][2] To this solution, a derivative of (meth)acrylic acid, such as 2-chloroethyl methacrylate (29 mmol), is added dropwise.[4] The reaction mixture is refluxed overnight.[4] Following the reaction, the mixture is washed with an aqueous solution of 5% NaOH and extracted with an organic solvent like diethyl ether or dichloromethane.[4] The final products are typically purified using flash chromatography with dichloromethane as the eluent.[1]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are recorded to determine the chemical structure of the compounds.[3]

-

Instrumentation : Spectra (¹H, ¹³C, and correlation spectra like HMQC and HMBC) are typically recorded on a 400 MHz spectrometer.[1][2]

-

Sample Preparation : Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).[1][2]

-

Data Acquisition : ¹H and ¹³C NMR chemical shifts are reported in parts per million (ppm) relative to a reference standard.

FT-IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the synthesized molecules.[4]

-

Instrumentation : An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.[4]

-

Sample Preparation : A small amount of the neat sample (if oil) or solid is placed directly on the ATR crystal.

-

Data Acquisition : Spectra are typically recorded in the range of 4000–400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy is used to investigate the electronic properties of the 2-MBT derivatives.[4]

-

Instrumentation : A UV-Vis spectrophotometer (e.g., Agilent Cary 60) is used for measurements.[1]

-

Sample Preparation : Solutions of the compounds are prepared in high-purity (≥99%) solvents of varying polarities (e.g., dichloromethane, methanol, DMSO) in a 1 cm quartz cuvette.[1][2]

-

Data Acquisition : Absorption spectra are measured at room temperature to determine the maximum absorption wavelength (λ_max) and molar absorption coefficients.[1][3]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for a series of novel acrylate and methacrylate derivatives of 2-MBT.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is fundamental for the structural elucidation of these derivatives.[1] The chemical shifts of the vinylic protons in acrylate derivatives typically appear as doublets, while in methacrylate derivatives, they appear as singlets.[2] The carbonyl carbon of the ester group is consistently observed as the most downfield signal in the ¹³C NMR spectrum.[1]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | Ar-H | =CH₂ | CH₂-O | S-CH₂ | Other |

|---|---|---|---|---|---|

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate (2) [1][2] | 7.29-7.67 | 5.76-6.34 | 4.46 (t) | 3.58 (t) | - |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate (4) [1] | 7.12-7.65 | 5.47, 6.03 (s) | 4.44 (t) | 3.56 (t) | 2.36 (s, Ar-CH₃), 1.83 (s, C-CH₃) |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate (5) [1][2] | 7.40-7.78 | 5.58, 6.13 (s) | 4.55 (t) | 3.69 (t) | 1.94 (s, C-CH₃) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | C=O | Benzothiazole C | =CH₂ / =C(CH₃) | CH₂-O | S-CH₂ | Other |

|---|---|---|---|---|---|---|

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate (2) [1][2] | 166.2 | 120.6-165.7 | 128.0, 131.3 | 62.6 | 31.9 | - |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate (4) [1] | 167.0 | 120.8-164.2 | 126.0, 136.0 | 62.9 | 31.9 | 21.4 (Ar-CH₃), 18.2 (C-CH₃) |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate (5) [1][2] | 167.0 | 120.6-166.4 | 126.8, 135.9 | 62.7 | 32.0 | 18.2 (C-CH₃) |

FT-IR Spectral Data

FT-IR analysis confirms the presence of key functional groups. The strong absorption band around 1715-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[2][4]

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) from ATR

| Compound | C=O Stretch | C=C Stretch (Vinyl) | C-H Aromatic/Aliphatic |

|---|---|---|---|

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate (2) [1][2] | 1720 | 1633 | 2690–2946, 3036–3435 |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate (4) [1] | 1715 | 1636 | 2734–2922, 2950–3021 |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate (5) [1][2] | 1715 | 1636 | 2734–2922, 2951–3021 |

UV-Vis Spectroscopic Data

UV-Vis spectra of 2-MBT derivatives typically show two main absorption bands.[6] For the novel acrylate and methacrylate derivatives, a strong absorption maximum (λ_max) is observed around 285 nm in dichloromethane.[1][2] Studies have shown that substituents on the benzothiazole ring can cause a slight bathochromic (red) shift in the absorption maxima.[4]

Table 4: UV-Vis Absorption Maxima (λ_max)

| Compound | λ_max (nm) in Dichloromethane |

|---|---|

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate (2) [1][2] | 285 |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate (4) [1] | 285 |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate (5) [1][2] | 285 |

Conclusion

The spectroscopic characterization of novel 2-mercaptobenzothiazole derivatives is essential for confirming their structure and understanding their electronic properties. The combined use of NMR, FT-IR, and UV-Vis spectroscopy provides a comprehensive dataset for unambiguous structural assignment. The data presented in this guide for novel acrylate and methacrylate derivatives demonstrate consistent and predictable spectroscopic features. These well-characterized compounds are promising as functional monomers and photo-initiators for applications in polymer chemistry and materials science.[2][5]

References

- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. hereon.de [hereon.de]

Tautomerism in 2-Mercaptobenzothiazole: A Technical Guide for Researchers

An In-depth Examination of Thione-Thiol Tautomerism and its Scientific and Industrial Implications

Executive Summary

2-Mercaptobenzothiazole (2-MBT) is a versatile heterocyclic compound with significant applications in industrial processes and burgeoning potential in drug development. Central to its chemical behavior and functional efficacy is the phenomenon of thione-thiol tautomerism. This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2-MBT, detailing the structural and energetic characteristics of the predominant thione and the less stable thiol forms. It synthesizes findings from extensive spectroscopic and computational investigations to offer a clear understanding of the factors governing this equilibrium.

This document further explores the profound implications of 2-MBT's tautomerism in diverse fields. For materials scientists and engineers, it elucidates the mechanism of corrosion inhibition, where the tautomeric forms play a crucial role in surface protection. For professionals in the rubber industry, it touches upon the relevance of tautomerism in the vulcanization process. In the realm of drug discovery and development, this guide reviews the known biological activities of 2-MBT derivatives, highlighting how the specific tautomeric form can influence enzyme inhibition and other pharmacological interactions.

By presenting quantitative data in structured tables, detailing generalized experimental protocols, and providing logical and mechanistic diagrams, this guide serves as a valuable resource for researchers and scientists seeking to leverage the unique properties of 2-mercaptobenzothiazole in their work.

The Thione-Thiol Tautomeric Equilibrium of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole exists as a dynamic equilibrium between two tautomeric forms: the thione form (1,3-benzothiazole-2(3H)-thione) and the thiol form (1,3-benzothiazole-2-thiol). The equilibrium is heavily influenced by the surrounding environment, including solvent polarity and physical state.

Numerous spectroscopic and computational studies have unequivocally established that the thione tautomer is the predominant and more stable form in the solid state, in solution, and in the gas phase.[1][2][3] The greater stability of the thione form is attributed to its aromatic character and favorable electronic delocalization.

Quantitative Data on Tautomer Stability

While experimentally determined thermodynamic parameters for the tautomeric equilibrium are scarce in the literature, computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the relative stabilities of the tautomers. The following table summarizes key quantitative data from these theoretical investigations.

| Parameter | Value | Method | Conditions | Reference |

| Energy Difference (ΔE) | ||||

| Thione more stable by: | 20.1 kJ/mol | MP2(Full)/6-31G(3df,2p) | Gas Phase | [2] |

| Thione more stable by: | ~12.1 kJ/mol (difference in activation energies) | B3LYP/6-311G(d,p) | Gas Phase | [4][5] |

| Activation Energy (Ea) | ||||

| Thiol to Thione | Lower than reverse reaction | B3LYP/6-311G(d,p) | Gas Phase | [4][5] |

| Thione to Thiol | Higher than forward reaction | B3LYP/6-311G(d,p) | Gas Phase | [4][5] |

Note: The presented data are derived from computational models and should be considered as such. Experimental validation is required for definitive thermodynamic values.

Experimental Protocols for Tautomer Analysis

The tautomerism of 2-MBT can be investigated using a variety of spectroscopic techniques. While specific instrumental parameters may vary, the following sections provide generalized protocols for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric form present in solution. The chemical shifts of the protons and carbons are distinct for the thione and thiol forms.

Generalized Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a known quantity of 2-MBT in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A longer relaxation delay (e.g., 5 times the longest T1) is crucial for quantitative analysis.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

-

-

Spectral Analysis:

-

In the ¹H NMR spectrum, the N-H proton of the thione form typically appears as a broad singlet at a downfield chemical shift (e.g., ~13.7 ppm in d₆-DMSO), while the S-H proton of the thiol form would be expected at a different chemical shift.[2]

-

In the ¹³C NMR spectrum, the C=S carbon of the thione form exhibits a characteristic resonance at a downfield chemical shift (around 191 ppm), which is significantly different from the expected chemical shift of a C-SH carbon (around 151 ppm).[2]

-

The predominance of signals corresponding to the thione form confirms its prevalence in the chosen solvent.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions of the tautomers. The thione and thiol forms are expected to have different absorption maxima.

Generalized Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation: Prepare a dilute solution of 2-MBT in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). A stock solution can be prepared and diluted to obtain a concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Use a cuvette filled with the pure solvent as a blank to zero the instrument.

-

-

Data Acquisition:

-

Fill a clean cuvette with the 2-MBT solution.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

-

Spectral Analysis:

-

Identify the wavelength of maximum absorbance (λmax). The absorption bands of 2-MBT are typically observed in the range of 230-240 nm and 308-320 nm.[6]

-

By comparing the experimental spectrum with computationally predicted spectra for each tautomer, the predominant form in solution can be inferred.[2][3]

-

Infrared (IR) Spectroscopy